molecular formula C13H17NO3 B136354 3-Cyclopentyloxy-4-methoxybenzamide CAS No. 158429-58-4

3-Cyclopentyloxy-4-methoxybenzamide

Katalognummer B136354
CAS-Nummer: 158429-58-4
Molekulargewicht: 235.28 g/mol
InChI-Schlüssel: UOYVPADOZOGKLB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 3-Cyclopentyloxy-4-methoxybenzamide is a chemical entity that has been studied for its potential as a PDE IV inhibitor, which is a type of enzyme that regulates the breakdown of cyclic nucleotides within cells. This compound has been the subject of research due to its potential therapeutic applications, particularly in the context of diseases where the regulation of cyclic nucleotides is beneficial .

Synthesis Analysis

The synthesis of related compounds, such as 3-(cyclopentyloxy)-N-(3,5-dichloropyrid-4-yl)-4-methoxybenzamide, has been developed for industrial processes. The synthesis involves the oxidation of a benzaldehyde derivative to the corresponding benzoic acid using hydrogen peroxide under aqueous alkaline conditions. This process has been optimized for large-scale production, ensuring safety, economic viability, and minimal environmental impact. The development of this synthesis route is crucial for providing sufficient quantities of the compound for clinical evaluation and potential therapeutic use .

Molecular Structure Analysis

While the specific molecular structure of 3-Cyclopentyloxy-4-methoxybenzamide is not detailed in the provided papers, related compounds have had their molecular structures determined by single-crystal X-ray diffraction analysis. For example, cyclometalated complexes of N-methoxy-4-nitrobenzamide have been synthesized and structurally characterized, which provides insights into the molecular frameworks that similar compounds like 3-Cyclopentyloxy-4-methoxybenzamide may possess .

Chemical Reactions Analysis

The chemical reactivity of related benzamide derivatives has been explored in the context of catalysis. Cyclometalated rhodium and ruthenium complexes of N-methoxy-4-nitrobenzamide have been used as catalysts in C–H bond functionalization reactions, achieving high yields of desired products. These findings suggest that similar compounds, such as 3-Cyclopentyloxy-4-methoxybenzamide, could also participate in or facilitate various chemical reactions, potentially serving as intermediates or catalysts in organic synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-Cyclopentyloxy-4-methoxybenzamide are not explicitly discussed in the provided papers. However, the properties of benzamide derivatives can be inferred from related research. For instance, the introduction of the 4-methoxybenzyloxymethyl (MBom) group for sulfhydryl protection in peptide synthesis indicates that methoxybenzamide structures can influence the stability and reactivity of other functional groups in a molecule. This suggests that 3-Cyclopentyloxy-4-methoxybenzamide may exhibit specific physical and chemical properties that could be leveraged in pharmaceutical chemistry .

Wissenschaftliche Forschungsanwendungen

Industrial Process Development

3-Cyclopentyloxy-4-methoxybenzamide, as a potent PDE IV type inhibitor, has seen development for industrial-scale synthesis. The process included the optimization of reaction conditions for safety, economics, and environmental impact, especially for large-scale oxidation of a benzaldehyde derivative. This research is crucial for producing the compound in quantities suitable for clinical evaluation (Charles et al., 1998).

Pharmaceutical Properties Enhancement

The compound has been part of research aimed at enhancing its pharmaceutical properties. For instance, derivatives of 3-Methoxybenzamide, a related compound, have been explored to identify potent antistaphylococcal compounds with improved pharmaceutical properties (Haydon et al., 2010).

Molecular Interactions and Structure Analysis

There's a focus on understanding the molecular interactions and structure of related benzamide derivatives. For example, N-3-hydroxyphenyl-4-methoxybenzamide was studied for its molecular structure using X-ray diffraction and DFT calculations. This research helps in understanding how molecular interactions influence the compound's properties (Karabulut et al., 2014).

Inhibition of Cell Division in Bacteria

Research has shown that 3-Methoxybenzamide, a similar compound, inhibits cell division in bacteria like Bacillus subtilis by affecting the cell division protein FtsZ. This finding is significant for understanding how such compounds can be used to combat bacterial infections (Ohashi et al., 1999).

Metabolic Pathway and Pharmacokinetics

Studies have been conducted on the metabolism and pharmacokinetics of related compounds, such as the PDE IV inhibitor RP73401, which is structurally similar. These studies help in understanding the compound's behavior in biological systems, which is crucial for drug development (Cassidy et al., 2000).

Chemodivergent Annulations via C-H Activation

Research into chemodivergent and redox-neutral annulations of N-methoxybenzamides, closely related to 3-Cyclopentyloxy-4-methoxybenzamide, has been conducted. This is significant for synthetic chemistry, offering new methods for creating complex molecular structures (Xu et al., 2018).

Safety And Hazards

The safety data sheet indicates that it is harmful to aquatic life and toxic to aquatic life with long-lasting effects . It is advised to avoid release to the environment, collect spillage, and dispose of contents/container to an approved waste disposal plant .

Eigenschaften

IUPAC Name

3-cyclopentyloxy-4-methoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3/c1-16-11-7-6-9(13(14)15)8-12(11)17-10-4-2-3-5-10/h6-8,10H,2-5H2,1H3,(H2,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOYVPADOZOGKLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)N)OC2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50381391
Record name 3-cyclopentyloxy-4-methoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50381391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Cyclopentyloxy-4-methoxybenzamide

CAS RN

158429-58-4
Record name 3-cyclopentyloxy-4-methoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50381391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Vigorously stirred aqueous ammonia solution (70 mL; 32% w/w) is treated dropwise with warm molten 3-cyclopentyloxy-4-methoxybenzoyl chloride (25.7 g) during a period of 20 minutes, keeping the temperature below 20° C. Stirring is continued at 20° C. for 2 hours, and then the suspension is filtered. The resulting solid is washed with water until free of ammonia, and is then dried under vacuum at 40°-45° C., to give 3-cyclopentyloxy-4-methoxy-benzamide (21.78 g), in the form of a buff solid.
Quantity
25.7 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Cyclopentyloxy-4-methoxybenzamide
Reactant of Route 2
Reactant of Route 2
3-Cyclopentyloxy-4-methoxybenzamide
Reactant of Route 3
3-Cyclopentyloxy-4-methoxybenzamide
Reactant of Route 4
3-Cyclopentyloxy-4-methoxybenzamide
Reactant of Route 5
Reactant of Route 5
3-Cyclopentyloxy-4-methoxybenzamide
Reactant of Route 6
3-Cyclopentyloxy-4-methoxybenzamide

Citations

For This Compound
38
Citations
KC Cassidy, M Muc, R Hsu, Z Jayyosi… - Journal of pharmaceutical …, 2000 - Elsevier
The metabolism of N-(3,5-dichloropyrid-4-yl)-3-cyclopentyloxy-4-methoxybenzamide (RP73401), a phosphodiesterase IV (PDE IV) inhibitor is extensive (unpublished); however, until …
Number of citations: 2 www.sciencedirect.com
MJ Ashton, DC Cook, G Fenton… - Journal of medicinal …, 1994 - ACS Publications
The syntheses and biologicalactivities of a number of benzamide derivatives, designed from rolipram, which are selective inhibitors of cyclic AMP-specific phosphodiesterase (PDE IV), …
Number of citations: 169 pubs.acs.org
DC Cook, RH Jones, H Kabir, DJ Lythgoe… - … Process Research & …, 1998 - ACS Publications
Development of an industrial process for 3-(cyclopentyloxy)-N-(3,5-dichloropyrid-4-yl)-4-methoxybenzamide, a potent PDE IV type inhibitor, is described. The rapid identification of …
Number of citations: 24 pubs.acs.org
C Belleguic, M Corbel, N Germain, E Boichot… - European journal of …, 2000 - Elsevier
… RP 73-401 [N-(3,5-dichloropyrid-4-yl)-3-cyclopentyloxy-4-methoxybenzamide], was synthesized by Dr. JJ Bourguignon (Faculté de Pharmacie, Illkirch, France), suspended in 1% …
Number of citations: 15 www.sciencedirect.com
PW Fan, C Gu, SA Marsh, JC Stevens - Drug metabolism and disposition, 2003 - ASPET
N-(3,5-Dichloro-4-pyridyl)-3-(cyclopentyloxy)-4-methoxybenzamide (DCMB) is a known marker substrate for cytochrome P450 2B6. Based on the chemical template of DCMB, a novel …
Number of citations: 32 dmd.aspetjournals.org
BM Compound - … )-3-cyclopentyloxy-4-methoxybenzamide (0.4 g), mp
Number of citations: 2
AA Compound - The reaction mixture is washed with Saturated …
Number of citations: 2
BR Compound - This Solution is evaporated in vacuo and the resulting …
Number of citations: 2
BE Compound - After cooling to room temperature and filtration, the …
Number of citations: 2
A Compound Bl - The reaction mixture is cooled, basified to pH
Number of citations: 2

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.